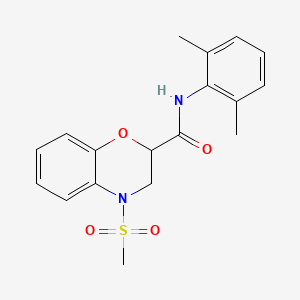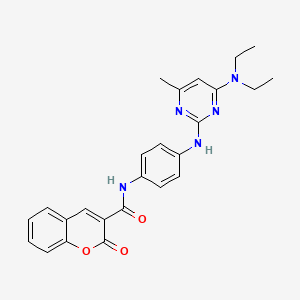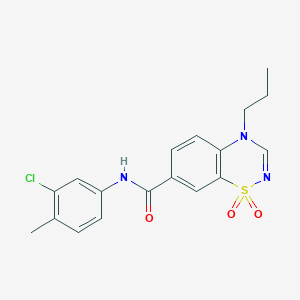![molecular formula C20H28N4O3S B11254071 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11254071.png)
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida es una molécula orgánica compleja que presenta una combinación única de grupos funcionales. Contiene un anillo de benzodioxepina, un anillo de triazol y un grupo sulfánil, lo que lo convierte en un tema interesante para la investigación química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida típicamente involucra múltiples pasos:
Formación del Anillo de Benzodioxepina: El anillo de benzodioxepina se puede sintetizar mediante una reacción de ciclación que involucra catecol y un dihaluro apropiado en condiciones básicas.
Síntesis del Anillo de Triazol:
Unión del Grupo Sulfánil: El grupo sulfánil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un tiol y un grupo saliente apropiado.
Formación del Compuesto Final:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, química de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida: puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El anillo de triazol se puede reducir en condiciones de hidrogenación catalítica.
Sustitución: El anillo de benzodioxepina puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Gas hidrógeno, paladio sobre carbono.
Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico), agentes halogenantes (por ejemplo, bromo).
Principales Productos
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de triazol reducidos.
Sustitución: Derivados de benzodioxepina nitrados o halogenados.
Aplicaciones Científicas De Investigación
2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos que involucran grupos sulfánil y triazol.
Medicina: Posible uso como intermedio farmacéutico o ingrediente activo debido a su estructura única.
Industria: Posibles aplicaciones en ciencia de materiales, como el desarrollo de nuevos polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores a través de sus grupos sulfánil y triazol, potencialmente inhibiendo o activando vías específicas. El anillo de benzodioxepina también podría desempeñar un papel en la unión a bolsillos hidrofóbicos dentro de las proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(metil)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida
- 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(etil)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida
Singularidad
La singularidad de 2-{[5-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-(propan-2-il)-4H-1,2,4-triazol-3-il]sulfanil}-N,N-dietilacetamida radica en su combinación específica de grupos funcionales, que pueden conferir propiedades químicas y biológicas únicas. La presencia del anillo de benzodioxepina, en particular, lo distingue de otros compuestos similares y puede resultar en una reactividad e interacciones diferentes.
Propiedades
Fórmula molecular |
C20H28N4O3S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H28N4O3S/c1-5-23(6-2)18(25)13-28-20-22-21-19(24(20)14(3)4)15-8-9-16-17(12-15)27-11-7-10-26-16/h8-9,12,14H,5-7,10-11,13H2,1-4H3 |
Clave InChI |
JHBBTLCCSGYFNI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CSC1=NN=C(N1C(C)C)C2=CC3=C(C=C2)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254012.png)
![3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B11254013.png)
![2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254016.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11254025.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254033.png)

![(4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11254055.png)
![tert-butyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11254061.png)

![Ethyl 4-({[(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11254073.png)
![Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11254083.png)
